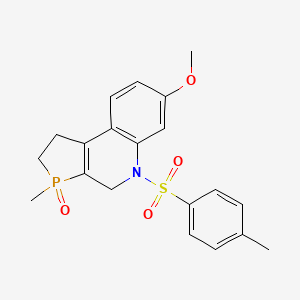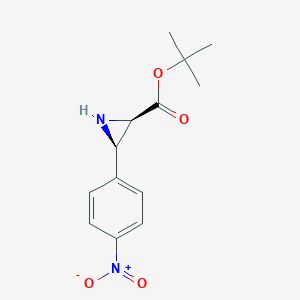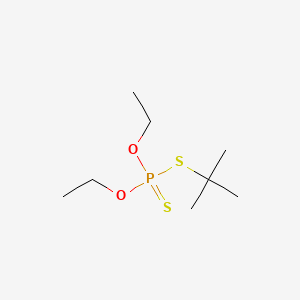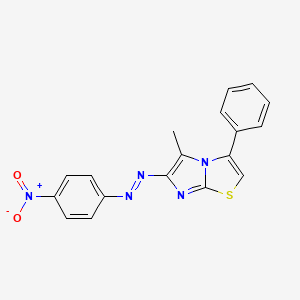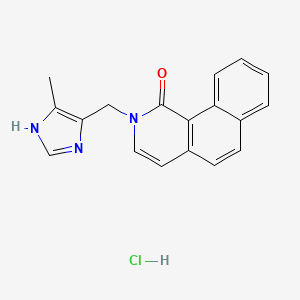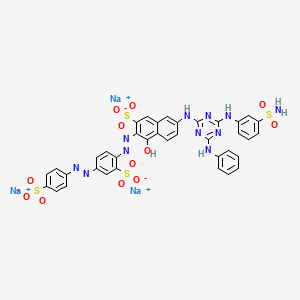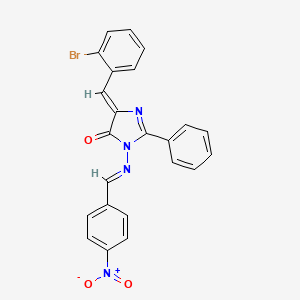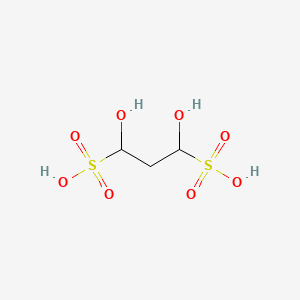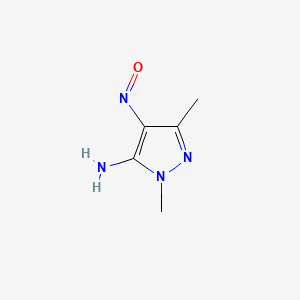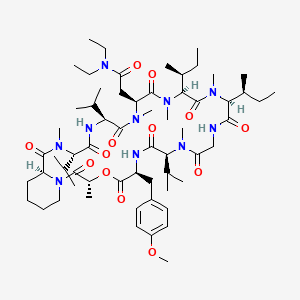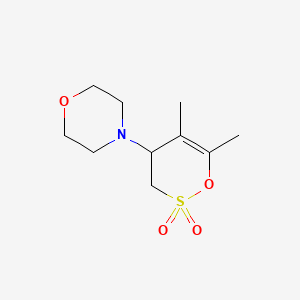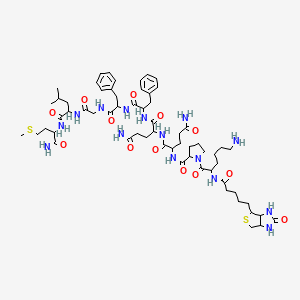
Ablsp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ablsp: is a highly toxic inorganic compound with the chemical formula AlP. It is used as a wide band gap semiconductor and a fumigant. This colorless solid is generally sold as a grey-green-yellow powder due to the presence of impurities arising from hydrolysis and oxidation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : Ablsp is synthesized by the combination of aluminum and phosphorus elements. The reaction is as follows :
4Al+P4→4AlP
Caution must be taken to avoid exposing the AlP to any sources of moisture, as this generates toxic phosphine gas.
Industrial Production Methods: : Industrially, this compound is produced in large quantities using the same reaction. The process involves heating aluminum and phosphorus in a controlled environment to prevent exposure to moisture and air .
Análisis De Reacciones Químicas
Types of Reactions: : Ablsp undergoes several types of chemical reactions, including:
Oxidation: this compound reacts with oxygen to form aluminum oxide and phosphine gas.
Hydrolysis: This compound reacts with water to produce aluminum hydroxide and phosphine gas.
Common Reagents and Conditions: : The common reagents used in these reactions include water and acids. The conditions typically involve ambient temperature and pressure, but care must be taken to handle the compound in a dry environment to prevent unwanted reactions .
Major Products Formed: : The major products formed from these reactions are aluminum hydroxide and phosphine gas .
Aplicaciones Científicas De Investigación
Ablsp has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other aluminum compounds.
Biology: Studied for its toxic effects on living organisms.
Medicine: Investigated for its potential use in pest control due to its toxic properties.
Mecanismo De Acción
The mechanism by which Ablsp exerts its effects involves the release of phosphine gas when it comes into contact with moisture. Phosphine gas is highly toxic and interferes with cellular respiration in living organisms, leading to their death .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds to Ablsp include other metal phosphides such as zinc phosphide (ZnP) and calcium phosphide (CaP).
Comparison: : this compound is unique due to its high toxicity and its use as a wide band gap semiconductor.
Propiedades
Número CAS |
87468-57-3 |
|---|---|
Fórmula molecular |
C62H93N15O13S2 |
Peso molecular |
1320.6 g/mol |
Nombre IUPAC |
N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[1-[6-amino-2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C62H93N15O13S2/c1-36(2)31-43(58(86)70-39(54(66)82)27-30-91-3)69-52(81)34-67-55(83)44(32-37-15-6-4-7-16-37)73-59(87)45(33-38-17-8-5-9-18-38)74-57(85)40(23-25-49(64)78)71-56(84)41(24-26-50(65)79)72-60(88)47-20-14-29-77(47)61(89)42(19-12-13-28-63)68-51(80)22-11-10-21-48-53-46(35-92-48)75-62(90)76-53/h4-9,15-18,36,39-48,53H,10-14,19-35,63H2,1-3H3,(H2,64,78)(H2,65,79)(H2,66,82)(H,67,83)(H,68,80)(H,69,81)(H,70,86)(H,71,84)(H,72,88)(H,73,87)(H,74,85)(H2,75,76,90) |
Clave InChI |
RLLIICTVTZJCRU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)CCCCC4C5C(CS4)NC(=O)N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


